molecular formula C13H19ClN2O2 B6213491 benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride CAS No. 2728725-58-2

benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride

Cat. No.: B6213491
CAS No.: 2728725-58-2
M. Wt: 270.8
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Description

Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the cyclobutyl ring: This step involves the cyclization of a suitable precursor to form the cyclobutyl ring.

    Introduction of the amino group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.

    Carbamate formation: The carbamate group is formed by reacting the amine with a suitable carbamoyl chloride.

    Benzyl protection: The benzyl group is introduced to protect the carbamate during subsequent reactions.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, amines, and other nucleophiles under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate
  • N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride
  • Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate acetate

Uniqueness

Benzyl N-[(1s,3r)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl ring, amino group, and carbamate functionality makes it a versatile compound for various applications.

Properties

CAS No.

2728725-58-2

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.8

Purity

95

Origin of Product

United States

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